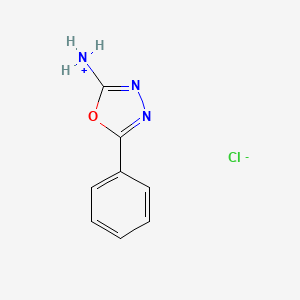
(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” is a chemical entity listed in the PubChem database. It is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s unique chemical structure and properties make it a subject of extensive research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:
Step 1: Selection of starting materials based on the desired chemical structure.
Step 2: Use of specific reagents to facilitate the formation of intermediate compounds.
Step 3: Optimization of reaction conditions, such as temperature, pressure, and solvent, to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized processes to ensure high yield and purity. The industrial methods often involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as distillation, crystallization, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of various chemicals, materials, and products.
Mechanism of Action
The mechanism of action of compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating receptors: Affecting signal transduction pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its similar functional groups and reactivity.
Compound B: Shares similar pharmacological properties and biological effects.
Compound C: Exhibits comparable industrial applications and uses.
The uniqueness of compound “this compound” lies in its specific combination of chemical properties, making it suitable for a wide range of applications and research areas.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDIAUDQFMLFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)
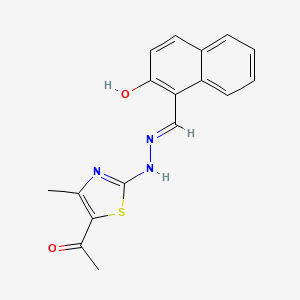
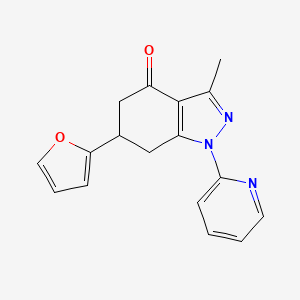

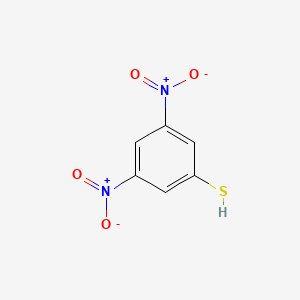
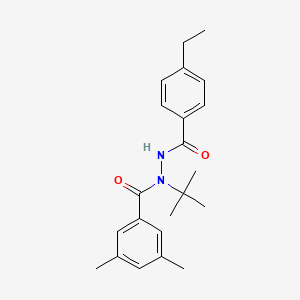
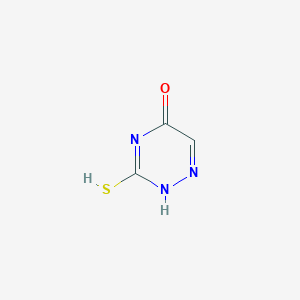
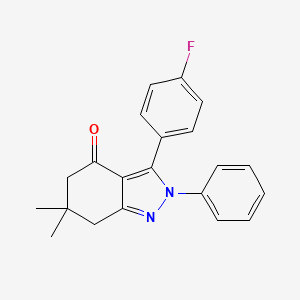
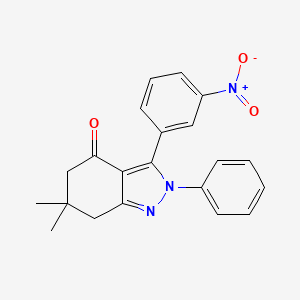

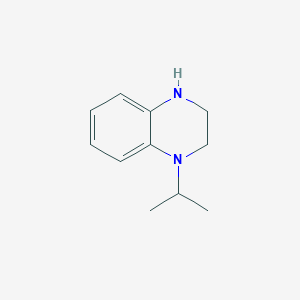
![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanoic acid](/img/structure/B7797135.png)
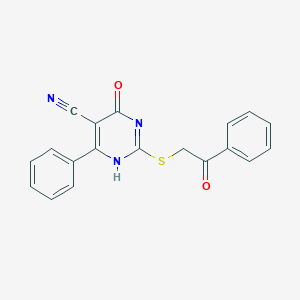
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid](/img/structure/B7797147.png)
